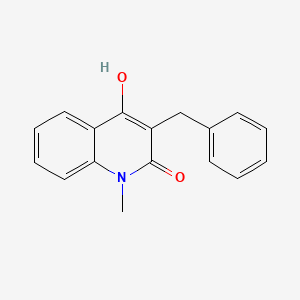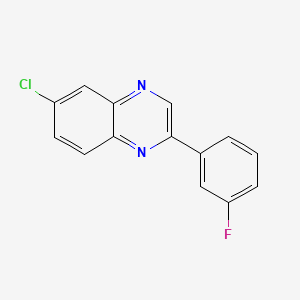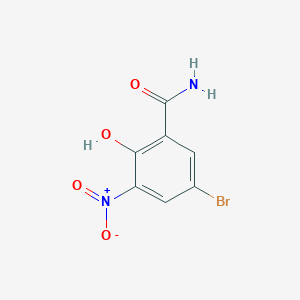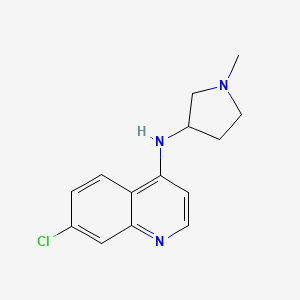![molecular formula C14H16N2O3 B11856136 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 78999-51-6](/img/structure/B11856136.png)
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]décane-7,10-dione est un composé spirocyclique caractérisé par un squelette structurel unique qui comprend à la fois des atomes d'oxygène et d'azote dans son système cyclique. Ce composé est d'un intérêt significatif dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la conception de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]décane-7,10-dione implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend l'utilisation de la cyclisation de Prins, qui permet la construction de l'échafaudage spirocyclique en une seule étape. Cette réaction implique la cyclisation d'un aldéhyde avec une amine en présence d'un catalyseur acide .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. les principes de la synthèse organique à grande échelle, tels que l'optimisation des conditions de réaction, l'utilisation de réacteurs à écoulement continu et les techniques de purification, seraient applicables à sa production.
Analyse Des Réactions Chimiques
Types de réactions
La 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]décane-7,10-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut réduire les doubles liaisons ou d'autres groupes réductibles.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les alcools).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines.
4. Applications de la recherche scientifique
La 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]décane-7,10-dione a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant qu'inhibiteur enzymatique ou agoniste des récepteurs.
Médecine : Exploration de ses effets thérapeutiques potentiels, tels que l'activité antituberculeuse.
5. Mécanisme d'action
Le mécanisme d'action de la 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]décane-7,10-dione implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle a été étudiée comme un inhibiteur de la protéine MmpL3 de Mycobacterium tuberculosis, qui est essentielle à la survie de la bactérie . Le composé se lie au site actif de la protéine, bloquant sa fonction et inhibant ainsi la croissance bactérienne.
Applications De Recherche Scientifique
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.
Medicine: Explored for its potential therapeutic effects, such as antituberculosis activity.
Mécanisme D'action
The mechanism of action of 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound binds to the active site of the protein, blocking its function and thereby inhibiting bacterial growth.
Comparaison Avec Des Composés Similaires
Composés similaires
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]décane : Structure similaire mais avec des substituants différents.
1-oxa-9-azaspiro[5.5]undécane : Taille de cycle et motif de substitution différents.
(8S)-8-méthyl-6,9-diazaspiro[4.5]décane-7,10-dione : Différents substituants et stéréochimie.
Unicité
La 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]décane-7,10-dione est unique en raison de sa structure spirocyclique spécifique et de la présence d'atomes d'oxygène et d'azote dans le cycle. Cette caractéristique structurelle confère des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
78999-51-6 |
|---|---|
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
7-benzyl-1-oxa-7,10-diazaspiro[4.5]decane-6,9-dione |
InChI |
InChI=1S/C14H16N2O3/c17-12-10-16(9-11-5-2-1-3-6-11)13(18)14(15-12)7-4-8-19-14/h1-3,5-6H,4,7-10H2,(H,15,17) |
Clé InChI |
DJSMFPOOTHEQMK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C(=O)N(CC(=O)N2)CC3=CC=CC=C3)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)

